3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride
Description
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound characterized by the presence of a chlorobenzamide moiety linked to a thiazole ring, which is further connected to a dihydroisoquinoline system. This compound is often utilized in various scientific research applications, primarily due to its unique chemical structure and potential biological activity.
Properties
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-17-7-3-6-15(10-17)19(25)23-20-22-18(13-26-20)12-24-9-8-14-4-1-2-5-16(14)11-24;/h1-7,10,13H,8-9,11-12H2,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTCXAWATMOQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Benzamide Derivative: : The synthesis starts with the chlorination of a benzamide precursor to introduce the chlorine atom at the 3-position.
Formation of Thiazole Ring: : This intermediate undergoes cyclization with an appropriate thioamide to form the thiazole ring.
Linkage to Dihydroisoquinoline: : The thiazole compound is then reacted with a bromomethylated dihydroisoquinoline under basic conditions to achieve the final linked structure.
Industrial Production Methods
For large-scale production, optimized procedures involving continuous flow chemistry and the use of automated reactors might be employed to ensure high yield and purity of the compound. Additionally, solvent selection and temperature control are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoquinoline ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions, especially at the thiazole ring, can yield various reduced forms, altering the biological activity.
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzamide ring, introducing various functional groups that can modulate activity.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the reaction.
Major Products
Scientific Research Applications
Neurodegenerative Disease Treatment
Research indicates that compounds with isoquinoline and thiazole moieties exhibit promising activity against neurodegenerative diseases, particularly Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a critical therapeutic target in the treatment of Alzheimer's, as it leads to increased acetylcholine levels in the brain, thereby enhancing cognitive function .
Case Study : A study synthesized a series of benzothiazole–isoquinoline derivatives, which were evaluated for their inhibitory potency against AChE. Among these compounds, several exhibited significant activity, suggesting that similar derivatives, including 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride, could be effective in treating Alzheimer's disease .
Monoamine Oxidase Inhibition
Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in managing depression and anxiety disorders by preventing the breakdown of neurotransmitters such as serotonin and dopamine.
Research Findings : A recent study identified several compounds that showed excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), highlighting the potential of thiazole-containing derivatives in psychiatric applications . The dual-targeting approach could enhance therapeutic efficacy while minimizing side effects.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of thiazole derivatives.
- Coupling with isoquinoline-based amines.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The biological activity of 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The compound's structure allows it to fit into active sites or binding pockets, inhibiting or activating the target molecules. Key pathways influenced by this compound include signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Conclusion
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride stands out in the realm of synthetic organic chemistry due to its diverse structural features and potential applications across various fields. Understanding its preparation methods, reactivity, and mechanisms of action can significantly enhance its utility in scientific research and industrial applications.
Biological Activity
The compound 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride represents a class of benzamide derivatives that have garnered attention for their potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a thiazole ring and a 3,4-dihydroisoquinoline moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that benzamide derivatives can exhibit significant antitumor properties. For instance, a related compound demonstrated moderate to high potency as a RET kinase inhibitor in cancer therapy. This suggests that this compound may also possess similar antitumor efficacy due to its structural analogies with other active compounds .
Table 1: Comparative Antitumor Activity of Benzamide Derivatives
| Compound Name | Structure Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound I-8 | Benzamide | 10.5 | RET Kinase Inhibition |
| Compound II | Thiazole | 15.0 | Cell Proliferation Inhibition |
| 3-chloro-N... | Benzamide | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, benzamides have shown inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II). For instance, compounds related to the thiazole-benzamide structure exhibited Ki values in the nanomolar range against these enzymes, indicating strong inhibitory activity .
Table 2: Enzyme Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | Ki (nM) |
|---|---|---|
| Compound A | AChE | 8.91 |
| Compound B | hCA I | 4.07 |
| 3-chloro-N... | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the thiazole and isoquinoline moieties suggests potential interactions with kinase pathways, which are critical in cancer progression and treatment resistance.
Case Studies
- RET Kinase Inhibition : A study on related benzamide derivatives showed that compounds with similar structures effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models . This supports the hypothesis that this compound could exhibit comparable effects.
- AChE Inhibition : Another study highlighted the effectiveness of benzamide derivatives in inhibiting AChE at nanomolar concentrations, which is significant for conditions like Alzheimer's disease . The potential neuroprotective effects could be explored further with this compound.
Q & A
Q. How can researchers design a SAR library based on this scaffold?
- Answer :
- Core modifications : Vary substituents at the 4-position of the thiazole (e.g., methyl, propynyl) to modulate lipophilicity (logP 2.5–4.0) .
- Bioisosteric replacement : Substitute the dihydroisoquinoline with piperazine or morpholine rings and compare potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
